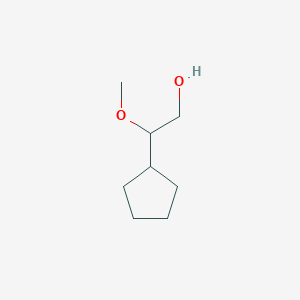![molecular formula C13H17NO5S B2923136 [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid CAS No. 831188-70-6](/img/structure/B2923136.png)
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” is an organic compound that belongs to the class of sulfonylphenyl derivatives. It’s closely related to 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been discussed in various studies . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
実験室実験の利点と制限
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid is a highly versatile and cost-effective compound, making it a popular choice for laboratory experiments. Its anionic charge allows it to interact with other molecules and form complexes, which can then be used to study the effects of these molecules on various biochemical and physiological processes. Additionally, this compound is easy to synthesize, making it a convenient and cost-effective option for laboratory experiments. However, this compound is a relatively new compound, and its effects on the body are still being studied. Therefore, there is a lack of data on its potential toxicity and other potential side effects.
将来の方向性
The potential applications of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid are vast, and there are many future directions for research. Further studies could be conducted to explore the effects of this compound on various biochemical and physiological processes, such as its effects on enzyme activity and drug metabolism. Additionally, further studies could be conducted to explore the potential toxicity of this compound and its potential side effects. Additionally, future research could explore new methods for synthesizing this compound, as well as new applications for the compound.
合成法
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid is synthesized through a multi-step process. The first step is the reaction of 2-chloro-4-(pyrrolidin-1-ylsulfonyl)phenoxyacetic acid with anhydrous sodium carbonate. This reaction produces a sodium salt of this compound. The second step involves the reaction of the sodium salt with an alkylating agent, such as dimethyl sulfate, to produce the final compound. This two-step synthesis process is highly efficient and cost-effective, making this compound an attractive option for laboratory experiments.
科学的研究の応用
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid has a wide range of applications in the scientific research field. It can be used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antibiotics. It has also been used in the production of pesticides, herbicides, and other agricultural products. Additionally, this compound has been found to be an effective catalyst in organic synthesis reactions, such as the synthesis of pyrrolidin-1-ylsulfonylphenylacetic acid.
特性
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10-8-11(4-5-12(10)19-9-13(15)16)20(17,18)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKDZCDVYOGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2923053.png)
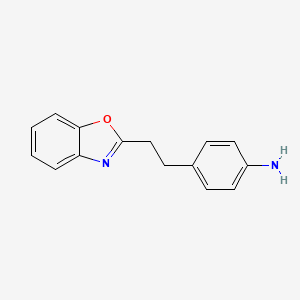
![methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2923056.png)
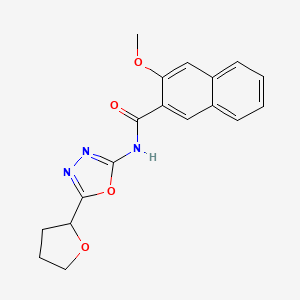
![Methyl 4-((9-(3-morpholinopropyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2923060.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2923061.png)
![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2923062.png)

![[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2923070.png)
![5-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2923071.png)
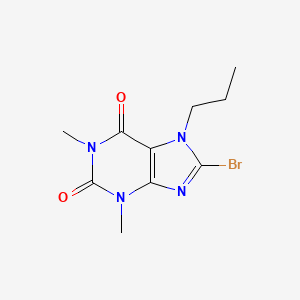
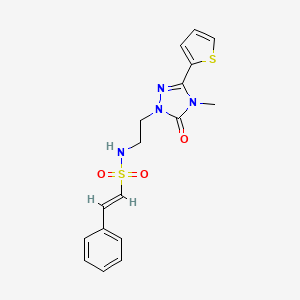
![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)
